![molecular formula C7H5N3O B1599990 Pyrido[3,4-D]pyridazin-1(2H)-one CAS No. 25381-41-3](/img/structure/B1599990.png)

Pyrido[3,4-D]pyridazin-1(2H)-one

Descripción general

Descripción

Pyrido[3,4-D]pyridazin-1(2H)-one is a chemical compound that belongs to the class of pyridazines . Pyridazines are aromatic, heterocyclic, organic compounds that contain a six-membered ring with two adjacent nitrogen atoms . They are known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .

Synthesis Analysis

The synthesis of pyridazines, including Pyrido[3,4-D]pyridazin-1(2H)-one, often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction and unexpected C-C bond cleavage in the absence of metal . These reactions enable an efficient approach toward various pyridazines from simple and commercially available compounds .Molecular Structure Analysis

The molecular structure of Pyrido[3,4-D]pyridazin-1(2H)-one, like other pyridazines, is characterized by a six-membered ring with two adjacent nitrogen atoms . This simple molecular structure is a key factor in its high photoluminescence quantum efficiency .Chemical Reactions Analysis

Pyrido[3,4-D]pyridazin-1(2H)-one, as part of the pyridazine family, can undergo various chemical reactions. For instance, a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis

Pyridazines, including Pyrido[3,4-D]pyridazin-1(2H)-one, are typically colorless liquids with a boiling point of around 208 °C . They are miscible in water and various organic solvents .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Properties

Pyrido[3,4-D]pyridazin-1(2H)-one and its derivatives are notable for their unique chemical properties and synthetic pathways. This compound and related derivatives are considered rare in medicinal chemistry but hold significant promise due to their nitrogen-containing scaffolds. Various synthetic pathways have been developed, starting from different heterocycles like pyridines and pyridazines, leading to both bicyclic and polycyclic systems of pyrido[3,4-D]pyridazin-1(2H)-one (Price, Emery, & Dehaen, 2022).

Biological Activity and Potential Applications

Studies have explored the synthesis of new pyrido[3,4-d]pyridazine derivatives, evaluating their in vitro antibacterial, antifungal, and antimycobacterial activities. Some derivatives have shown high antimycobacterial activity, although they were found ineffective against certain bacteria and fungi. This points to the potential of these compounds in the development of targeted antimicrobial treatments (Akçay et al., 2018).

Structural Analysis and Cytotoxic Properties

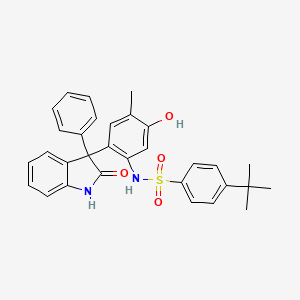

The structural characteristics of derivatives like 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one have been analyzed using various spectroscopic methods. These studies contribute to understanding the molecular geometry and potential cytotoxicity against various cancer cell lines, underscoring their relevance in the development of new anticancer agents (Wójcicka et al., 2022).

Synthesis Techniques and Chemical Reactions

Innovative synthesis techniques and reactions have been applied to pyrido[3,4-d]pyridazine derivatives. These include employing inverse-electron-demand Diels-Alder reactions for the synthesis of isoquinoline derivatives, showcasing the compound's versatility in organic synthesis (Haider, 1992).

Theoretical Studies and Computational Analysis

Theoretical studies have been conducted to calculate the electronic spectra of pyrido[3,4-d]pyridazine, using methods like the P method and the RP method. These studies align well with experimental data, providing insights into the electronic structure of these compounds and aiding in the design of new molecules with specific optical properties (Favini & Buemi, 1969).

Direcciones Futuras

Propiedades

IUPAC Name |

2H-pyrido[3,4-d]pyridazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWFGUZOHQWWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447956 | |

| Record name | pyrido[3,4-d]pyridazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[3,4-D]pyridazin-1(2H)-one | |

CAS RN |

25381-41-3 | |

| Record name | pyrido[3,4-d]pyridazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

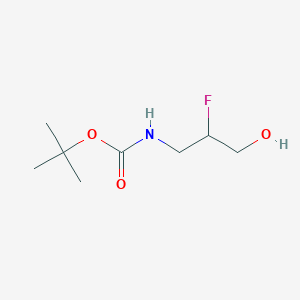

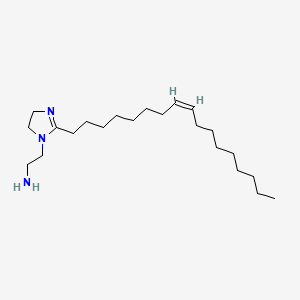

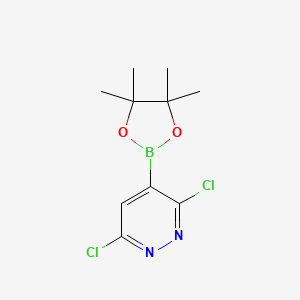

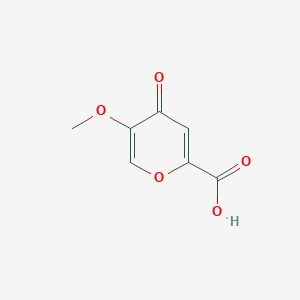

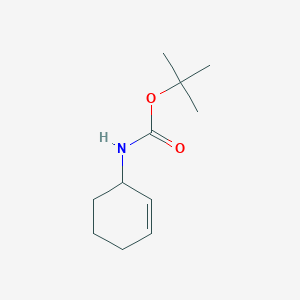

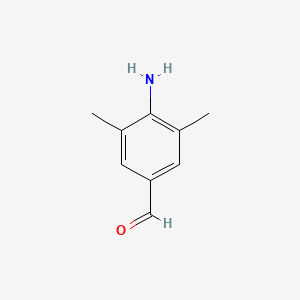

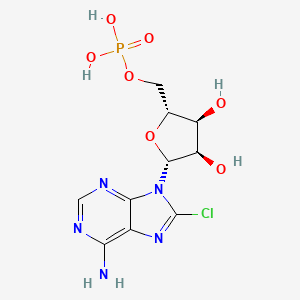

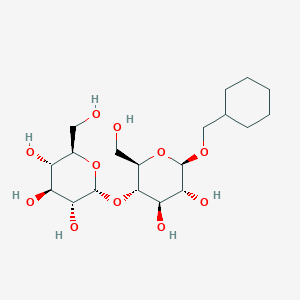

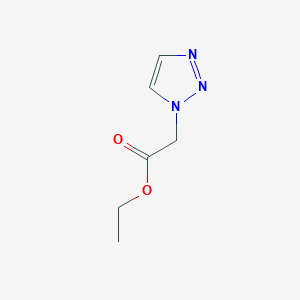

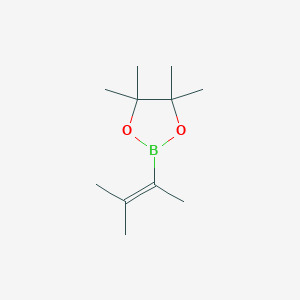

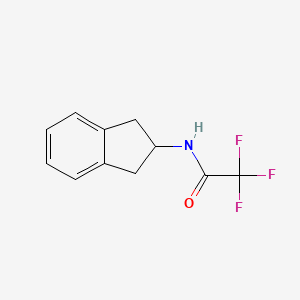

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)